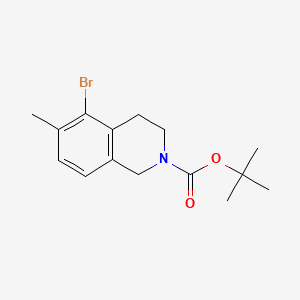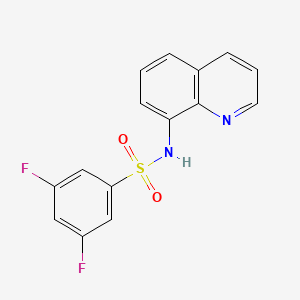
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their unique properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity and provides unique properties to the compound .
Vorbereitungsmethoden
The synthesis of 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves several steps. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often involve the use of organometallic compounds and cyclization reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated quinoline derivatives.
Biology: The compound exhibits significant antibacterial, antineoplastic, and antiviral activities.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit various enzymes, leading to its antibacterial and antineoplastic activities . The exact molecular targets and pathways may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can be compared with other fluorinated quinolines, such as:
Fluoroquine: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and sulfonamide groups, which contribute to its distinct biological activities.
Eigenschaften
Molekularformel |
C15H10F2N2O2S |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
3,5-difluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-7-12(17)9-13(8-11)22(20,21)19-14-5-1-3-10-4-2-6-18-15(10)14/h1-9,19H |
InChI-Schlüssel |
WZFBMTIWOZGMMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=CC(=C3)F)F)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


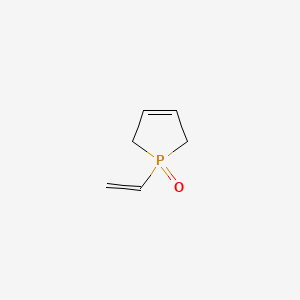
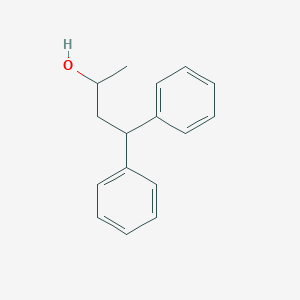

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
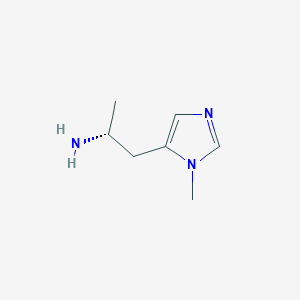
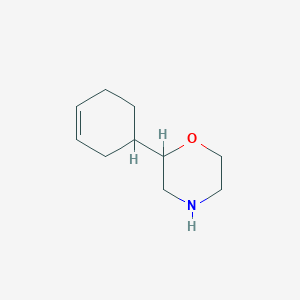
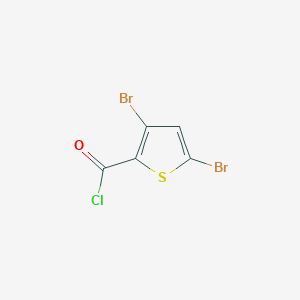

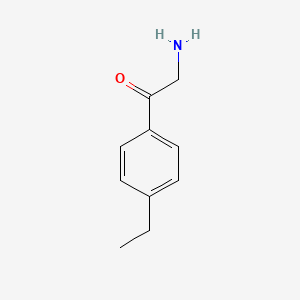
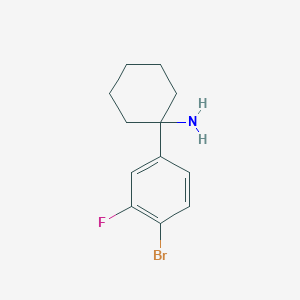
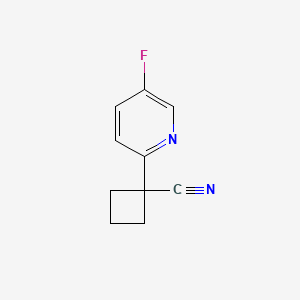
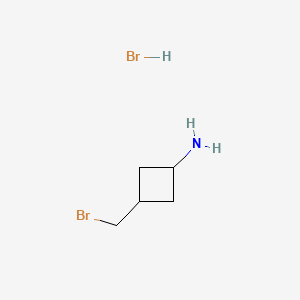
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
